molecular formula C10H10BrN3O3S B1173801 1-(4-Bromo-3-ethoxyphenyl)sulfonyl-1,2,4-triazole

1-(4-Bromo-3-ethoxyphenyl)sulfonyl-1,2,4-triazole

Cat. No.: B1173801
M. Wt: 332.172
InChI Key: GTBPJOSBDMWKRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-3-ethoxyphenyl)sulfonyl-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromo group, an ethoxy group, and a benzenesulfonyl group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-ethoxyphenyl)sulfonyl-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Ethoxylation: The ethoxy group is introduced via nucleophilic substitution, often using an ethoxide ion as the nucleophile.

    Sulfonylation: The benzenesulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride in the presence of a base.

    Triazole Formation: The final step involves the formation of the triazole ring through a cyclization reaction, often using hydrazine derivatives and appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-ethoxyphenyl)sulfonyl-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo group.

Scientific Research Applications

1-(4-Bromo-3-ethoxyphenyl)sulfonyl-1,2,4-triazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-ethoxyphenyl)sulfonyl-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromo and sulfonyl groups can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-bromo-3-methoxybenzenesulfonyl)-1H-1,2,4-triazole: Similar structure with a methoxy group instead of an ethoxy group.

    1-(4-chloro-3-ethoxybenzenesulfonyl)-1H-1,2,4-triazole: Similar structure with a chloro group instead of a bromo group.

    1-(4-bromo-3-ethoxybenzenesulfonyl)-1H-1,2,3-triazole: Similar structure with a 1,2,3-triazole ring instead of a 1,2,4-triazole ring.

Uniqueness

The uniqueness of 1-(4-Bromo-3-ethoxyphenyl)sulfonyl-1,2,4-triazole lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the bromo group can enhance reactivity in substitution reactions, while the ethoxy and sulfonyl groups can influence solubility and binding interactions.

Properties

Molecular Formula

C10H10BrN3O3S

Molecular Weight

332.172

IUPAC Name

1-(4-bromo-3-ethoxyphenyl)sulfonyl-1,2,4-triazole

InChI

InChI=1S/C10H10BrN3O3S/c1-2-17-10-5-8(3-4-9(10)11)18(15,16)14-7-12-6-13-14/h3-7H,2H2,1H3

InChI Key

GTBPJOSBDMWKRZ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=NC=N2)Br

Origin of Product

United States

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